1,8-naphthyridine-3-carboxylic Acid

Description

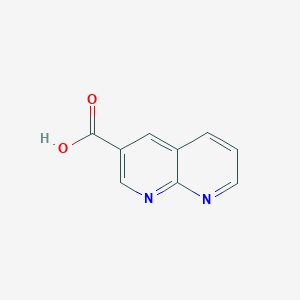

Structure

3D Structure

Properties

IUPAC Name |

1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXLVFZJJOXEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406206 | |

| Record name | 1,8-naphthyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104866-53-7 | |

| Record name | 1,8-naphthyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,8-Naphthyridine-3-Carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry and drug discovery, forming the backbone of numerous therapeutic agents.[1] This bicyclic heterocyclic system is a bioisostere of quinoline and is renowned for its versatile biological activities. The journey of 1,8-naphthyridines from a niche chemical curiosity to a cornerstone of pharmaceutical development was ignited by the discovery of nalidixic acid in 1962.[1] Identified as the first in its class with potent antibacterial properties, nalidixic acid laid the groundwork for the development of the vast quinolone family of antibiotics.[1]

Beyond their antibacterial prowess, 1,8-naphthyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] The 1,8-naphthyridine-3-carboxylic acid moiety, in particular, is a critical pharmacophore, essential for the antibacterial activity of many quinolone antibiotics through its interaction with bacterial DNA gyrase.[4]

This guide provides an in-depth, technical exploration of the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the most robust synthetic route, provide detailed, field-proven protocols, and discuss alternative methodologies, all grounded in authoritative scientific literature.

The Gould-Jacobs Reaction: A Cornerstone in 1,8-Naphthyridine Synthesis

The most reliable and widely employed method for the synthesis of the 1,8-naphthyridine core is the Gould-Jacobs reaction.[5][6] This multi-step process offers a versatile and efficient pathway to construct the desired heterocyclic system from readily available starting materials. The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Mechanistic Insights into the Gould-Jacobs Reaction

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The Gould-Jacobs reaction proceeds through a well-defined sequence of nucleophilic attack, elimination, and electrocyclization.

-

Nucleophilic Attack and Condensation: The reaction initiates with a nucleophilic attack from the amino group of the 2-aminopyridine derivative onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the key intermediate, a substituted anilinomethylenemalonate.[5]

-

Thermal Cyclization: The subsequent and most critical step is the high-temperature intramolecular cyclization. This is a 6-electron electrocyclization reaction, which leads to the formation of the dihydronaphthyridine ring system.[5] The high temperatures are necessary to overcome the activation energy barrier for this ring-closing step.[7] The choice of a high-boiling point solvent, such as Dowtherm A or diphenyl ether, is crucial for achieving the required temperatures.[8]

-

Tautomerization and Hydrolysis: The cyclized product exists predominantly in its more stable 4-oxo tautomeric form. The final step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the final this compound.[6]

Caption: Detailed mechanism of the Gould-Jacobs reaction for the synthesis of this compound.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of this compound, based on established literature procedures.

Part 1: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

This part covers the initial condensation and subsequent cyclization to form the core heterocyclic ester.

Materials and Reagents:

-

2-Amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A (or diphenyl ether)

-

Ethanol

-

Petroleum ether

Protocol:

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (2.0-3.0 eq).[3]

-

Heat the mixture with stirring at 90-120°C for 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate, may crystallize upon cooling.

-

The crude intermediate can be purified by recrystallization from ethanol.[3]

-

-

Thermal Cyclization:

-

In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation condenser, heat Dowtherm A to 240-250°C.

-

Slowly add the dried intermediate from the previous step to the hot Dowtherm A with vigorous stirring.

-

Maintain the reaction temperature at 240-250°C for 30-60 minutes.[8] Ethanol will distill off as the reaction proceeds.

-

Monitor the completion of the cyclization by TLC.

-

Once the reaction is complete, allow the mixture to cool to below 100°C.

-

Add petroleum ether to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the Dowtherm A.

-

The crude ethyl 4-oxo-7-methyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be further purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Part 2: Hydrolysis to this compound

This final step converts the ethyl ester to the desired carboxylic acid.

Materials and Reagents:

-

Ethyl 4-oxo-7-methyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Hydrochloric acid (HCl) (concentrated or dilute)

-

Deionized water

-

Ethanol

Protocol:

-

Saponification:

-

In a round-bottom flask, suspend the ethyl ester intermediate (1.0 eq) in a mixture of 10% aqueous sodium hydroxide solution and ethanol.[8]

-

Heat the mixture to reflux with stirring for 2-4 hours, until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

-

Allow the reaction mixture to cool to room temperature.

-

-

Acidification and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring to neutralize the solution and then acidify to a pH of approximately 2-3.

-

A precipitate of 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid will form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water until the filtrate is neutral to pH paper.

-

Dry the product in a vacuum oven to obtain the final this compound derivative.

-

Quantitative Data and Yields

The yields of the Gould-Jacobs reaction can vary depending on the specific substrates and reaction conditions. Below is a table summarizing typical yields reported in the literature for key steps in the synthesis of nalidixic acid, a well-known derivative.

| Step | Starting Material | Product | Reaction Conditions | Typical Yield | Reference |

| Condensation | 2-Amino-6-methylpyridine | Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate | Heat at 90-120°C | Good to Excellent | [3] |

| Cyclization | Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate | Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Dowtherm A, 240-250°C | ~55% | [9] |

| Hydrolysis | Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 7-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | NaOH, reflux | Good | [10] |

Alternative Synthetic Route: The Friedländer Annulation

While the Gould-Jacobs reaction is a robust method, the Friedländer synthesis offers an alternative and often more direct route to the 1,8-naphthyridine core.[2] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[2]

For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material.[2] Recent advancements have focused on developing more environmentally benign methods, such as using water as a solvent and employing reusable catalysts.[10][11]

General Friedländer Reaction:

Caption: General scheme of the Friedländer synthesis for 1,8-naphthyridines.

The Friedländer synthesis can be advantageous due to its one-pot nature and often milder reaction conditions compared to the high temperatures required for the Gould-Jacobs cyclization. However, the availability of the substituted 2-aminonicotinaldehyde starting material can be a limiting factor.

Safety Precautions

As with any chemical synthesis, adherence to strict safety protocols is essential. The following are key safety considerations for the synthesis of this compound.

-

Diethyl ethoxymethylenemalonate (DEEM): This reagent is an irritant to the eyes, skin, and respiratory tract.[9] It may also cause allergic skin and respiratory reactions.[9] Always handle DEEM in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Dowtherm A: This high-boiling point heat transfer fluid is an irritant to the skin and eyes.[12] Avoid breathing the vapors.[12] Use with adequate ventilation. Spills on hot fibrous insulation may lead to spontaneous combustion.[12]

-

High-Temperature Reactions: The thermal cyclization step is performed at high temperatures (up to 250°C). Ensure that the glassware is free of cracks and that the heating mantle is properly controlled. Use a safety shield.

-

Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with care, wearing appropriate PPE. Always add acid to water, not the other way around.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound is a well-established process, with the Gould-Jacobs reaction providing a reliable and versatile route. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently produce this important scaffold for further elaboration in drug discovery programs. The availability of alternative methods like the Friedländer synthesis provides additional flexibility in synthetic design. The continued exploration of this privileged scaffold promises to yield new therapeutic agents with a wide range of biological activities.

References

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. The Journal of Organic Chemistry. [Link]

-

Dowtherm A SDS | Loikits Distribution. Loikits Distribution. [Link]

-

Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Cole-Parmer. [Link]

- CN104496986A - Preparation method of nalidixic acid.

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

-

Gould–Jacobs reaction. Wikipedia. [Link]

-

CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

-

MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. [Link]

-

Dowtherm A | PDF | Firefighting | Fires. Scribd. [Link]

-

Material Safety Data Sheet. Thermal Fluids Hub. [Link]

-

SAFETY DATA SHEET. The Dow Chemical Company. [Link]

-

Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. PubMed. [Link]

-

A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). [Link]

-

Routes for the mechanism of formation of 1,8-naphthyridine-3-carboxamide derivatives 5-11. ResearchGate. [Link]

-

Design, in silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. RSC Publishing. [Link]

-

Design,: In silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. ResearchGate. [Link]

-

4 - RSC Medicinal Chemistry. RSC Publishing. [Link]

-

Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E. [Link]

-

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Gould–Jacobs reaction. Wikipedia. [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [Link]

-

Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

-

(PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]

-

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Semantic Scholar. [Link]

Sources

- 1. uprm.edu [uprm.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. ablelab.eu [ablelab.eu]

- 8. researchgate.net [researchgate.net]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. connectjournals.com [connectjournals.com]

- 12. loikitsdistribution.com [loikitsdistribution.com]

1,8-naphthyridine-3-carboxylic acid derivatives synthesis

An In-depth Technical Guide to the Synthesis of 1,8-Naphthyridine-3-Carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy and Therapeutic Potential of the 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity.[1] Its journey into therapeutic prominence began with the discovery of Nalidixic acid in 1962, the first synthetic quinolone antibiotic, which features a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid structure.[1][2][3] This discovery was a watershed moment, establishing the this compound moiety as a critical pharmacophore for antibacterial agents by targeting bacterial DNA gyrase.[2][4]

Since then, extensive research has demonstrated the scaffold's versatility, leading to derivatives with a broad spectrum of pharmacological applications, including antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][5][6] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic strategies used to construct and functionalize this vital heterocyclic system. We will delve into the mechanistic underpinnings of classical methods, explore the efficiency of modern multicomponent reactions, and provide actionable, field-proven protocols.

Part 1: Foundational Synthetic Strategies for the 1,8-Naphthyridine Core

The construction of the 1,8-naphthyridine ring system is primarily achieved through several robust and well-established synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and scalability.

The Gould-Jacobs Reaction: A Classic and Reliable Annulation

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline and its aza-bioisosteres, including the 4-oxo-1,8-naphthyridine core.[7][8] The strategy relies on the condensation of a 2-aminopyridine derivative with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[7][9]

Mechanistic Rationale and Causality

The reaction proceeds in two distinct, sequential steps:

-

Condensation: A nucleophilic attack from the amino group of 2-aminopyridine onto the electrophilic carbon of DEEM results in the substitution of the ethoxy group, forming a vinylogous amide intermediate. This step is typically performed at moderate temperatures.

-

Thermal Cyclization: The subsequent intramolecular cyclization requires significant thermal energy (often >240 °C) to overcome the activation barrier for the 6-electron electrocyclization. This step forms the second ring of the naphthyridine system. The reaction is usually conducted in a high-boiling point solvent like diphenyl ether or Dowtherm A.[10] The resulting ester is then hydrolyzed to the target carboxylic acid.

The reliability of this method, particularly for the synthesis of the Nalidixic acid core, makes it a foundational technique in heterocyclic chemistry.[2][9]

Caption: Workflow for the Gould-Jacobs synthesis of the core this compound structure.

Experimental Protocol: Synthesis of the Nalidixic Acid Precursor Core

This protocol describes the synthesis of 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, a key intermediate for Nalidixic acid.[9]

Step 1: Condensation

-

In a round-bottom flask, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aminopyridine.

-

Upon completion, cool the reaction mixture. The resulting intermediate, diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate, may crystallize upon standing or can be used directly in the next step.

Step 2: Thermal Cyclization

-

Heat a suitable volume of diphenyl ether to 250 °C in a three-neck flask equipped with a mechanical stirrer and a distillation condenser.

-

Add the intermediate from Step 1 portion-wise to the hot diphenyl ether. Ethanol will distill off as the reaction proceeds.

-

Maintain the temperature at 250 °C for 30-60 minutes after the addition is complete.

-

Cool the reaction mixture to below 100 °C and add petroleum ether to precipitate the product, ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

-

Filter the solid, wash with petroleum ether, and dry.

Step 3: Saponification

-

Suspend the ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis.

-

Cool the solution in an ice bath and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~3-4.

-

The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry to yield the final product.

The Friedländer Annulation: A Versatile Condensation Strategy

The Friedländer annulation is a powerful method for constructing quinoline and naphthyridine rings via the condensation of an o-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone, ester, or nitrile).[11][12] For the synthesis of 1,8-naphthyridines, this involves the reaction of a 2-aminonicotinaldehyde with an active methylene compound.[13]

Mechanistic Rationale and Causality

The reaction is typically catalyzed by an acid or a base. The choice of catalyst is critical as it can influence reaction rates, yields, and, in the case of unsymmetrical ketones, regioselectivity.[11][14]

-

Base Catalysis: A base deprotonates the α-methylene compound, generating an enolate. The enolate then undergoes an aldol-type condensation with the aldehyde group of the 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to form the aromatic naphthyridine ring.

-

Catalyst Selection: The use of specific catalysts, such as the bicyclic amine TABO or basic ionic liquids like [Bmmim][Im], has been shown to improve reaction efficiency and regioselectivity, even with unmodified methyl ketones.[11][14] Recent advancements have also demonstrated the efficacy of biocompatible ionic liquids like choline hydroxide in an aqueous medium, highlighting a move towards greener chemistry.[13]

Caption: Simplified mechanism of the Friedländer annulation for 1,8-naphthyridine synthesis.

Experimental Protocol: Ionic Liquid-Catalyzed Synthesis of a 1,8-Naphthyridine Derivative

This protocol is adapted from a green chemistry approach using choline hydroxide in water.[13]

-

To a stirred solution of 2-aminonicotinaldehyde (1.0 eq, 0.5 mmol) in water (1 mL), add the active methylene carbonyl compound (e.g., acetone, 1.5 mmol).

-

Add choline hydroxide (1 mol%) as the catalyst.

-

Stir the reaction mixture under a nitrogen atmosphere at 50 °C for the required time (typically 6-12 hours), monitoring progress by TLC.

-

Upon completion, cool the reaction mixture. Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the pure 1,8-naphthyridine derivative.

| Catalyst | Solvent | Temperature (°C) | Advantages | Reference |

| Choline Hydroxide | Water | 50 | Green, biocompatible, excellent yields | |

| [Bmmim][Im] | Ionic Liquid | 50-80 | High yields, catalyst recycling | [14] |

| TABO | Toluene | 110 | High regioselectivity with methyl ketones | [11][12] |

| LiOH·H₂O | Water | Reflux | Aqueous medium, simple base | [13] |

Table 1: Comparison of Catalytic Systems for the Friedländer Synthesis of 1,8-Naphthyridines.

Part 2: Modern Methodologies - The Power of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a final product, represent a highly efficient and atom-economical approach to complex molecules.[15] This strategy has been successfully applied to the synthesis of diverse 1,8-naphthyridine derivatives.[5][16]

Mechanistic Rationale and Causality

A common MCR for 1,8-naphthyridines involves the condensation of a 2-aminopyridine, an aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[5][16] The reaction is often facilitated by a Lewis acid catalyst.

-

The reaction typically initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic α,β-unsaturated intermediate.

-

The 2-aminopyridine then undergoes a Michael addition to this intermediate.

-

The final step is an intramolecular cyclization followed by aromatization (often via oxidation or elimination) to yield the substituted 1,8-naphthyridine.

The elegance of this approach lies in its operational simplicity and its ability to rapidly generate a library of structurally diverse compounds by varying the three input components.[15]

Caption: General workflow for a three-component synthesis of 1,8-naphthyridines.

Experimental Protocol: Three-Component Synthesis of a Substituted 1,8-Naphthyridine

This protocol is based on the N-bromosulfonamide-catalyzed reaction.[5]

-

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), the active methylene compound (e.g., methyl cyanoacetate, 1.0 mmol), and the substituted 2-aminopyridine (1.0 mmol) in acetonitrile (5 mL).

-

Add the catalyst, N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) (5 mol%).

-

Stir the reaction mixture at room temperature for the time required (monitor by TLC).

-

Upon completion, filter the reaction mixture to recover the catalyst (if using a solid catalyst).

-

Evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from ethanol to afford the pure 1,8-naphthyridine derivative.

Part 3: Post-Synthetic Modification of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a versatile handle for further derivatization, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.[6] Exploring this chemical space is a critical step in structure-activity relationship (SAR) studies.[17]

Key Derivatization Pathways

-

Conversion to Acid Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride provides a highly reactive acid chloride intermediate.[18] This intermediate is not typically isolated but is used in situ to react with various nucleophiles.

-

Esterification: The acid chloride can be reacted with an alcohol (e.g., methanol) to form the corresponding methyl ester.[18] Alternatively, direct Fischer esterification of the carboxylic acid can be performed under acidic conditions.

-

Amide/Hydrazide Formation: The acid chloride readily reacts with amines to form amides. Reaction with hydrazine hydrate yields the corresponding hydrazide, which is a key precursor for synthesizing further heterocyclic derivatives like quinazolones.[18]

Caption: Key derivatization pathways starting from the 3-carboxylic acid group.

Experimental Protocol: Synthesis of Nalidixic Acid Hydrazide

This protocol outlines the conversion of Nalidixic acid to its hydrazide, a versatile intermediate.[18]

Step 1: Formation of Acid Chloride

-

Suspend Nalidixic acid (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or use neat conditions.

-

Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

-

Stir the mixture for 2-4 hours. The completion of the reaction is often indicated by the cessation of gas evolution (HCl, SO₂) and the formation of a clear solution.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude nalidixoyl chloride.

Step 2: Formation of Hydrazide

-

Dissolve the crude acid chloride from Step 1 in a suitable solvent like ethanol.

-

Cool the solution in an ice bath.

-

Add hydrazine hydrate (1.5 eq) dropwise with vigorous stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

The product, nalidixic acid hydrazide, will often precipitate from the solution. Filter the solid, wash with cold ethanol, and dry.

Conclusion

The synthesis of this compound derivatives remains a highly active and important area of research, driven by the scaffold's proven therapeutic value. Mastery of classical routes like the Gould-Jacobs and Friedländer reactions provides a solid foundation, while the adoption of modern, efficient strategies such as multicomponent reactions allows for the rapid exploration of chemical diversity. The ability to further functionalize the core structure through its carboxylic acid handle ensures that this remarkable heterocyclic system will continue to be a source of novel drug candidates for years to come.

References

- Vertex AI Search. (n.d.). Nalidixic Acid in Focus: Chemical Structure, Synthesis, and Market Trends.

- Organic Chemistry Portal. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49, 763-769.

- ChemicalBook. (n.d.). Nalidixic acid synthesis.

- PubMed. (n.d.). Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents.

- Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.

-

Royal Society of Chemistry. (n.d.). Regioselective synthesis of functionalized[2][19]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. Retrieved from

- Indian Streams Research Journal. (n.d.). DEVELOPMENT OF NOVEL NALIDIXIC ACID-BASED COMPOUNDS: SYNTHESIS AND BIOLOGICAL EVALUATION.

- Research and Reviews. (2013). SYNTHESIS OF SOME NEWER NALIDIXIC ACID DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS.

- ResearchGate. (n.d.). Chemistry and Biological Activities of 1,8-Naphthyridines.

- Semantic Scholar. (n.d.). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides.

- MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives.

- Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1).

- PubMed Central (PMC). (n.d.). Biological Activity of Naturally Derived Naphthyridines.

- ACS Publications. (n.d.). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry.

- PubMed Central (PMC). (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.

- ResearchGate. (n.d.). Design, In silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- Organic Chemistry Portal. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Journal of Organic Chemistry, 68, 467-477.

- ACS Publications. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.

- ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.

- BenchChem. (n.d.). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 13. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. oldisrj.lbp.world [oldisrj.lbp.world]

- 18. Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rroij.com [rroij.com]

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-1,8-Naphthyridine-3-Carboxylic Acid

Introduction: The Enduring Significance of the 1,8-Naphthyridine Nucleus

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its unique electronic and structural features have made it a cornerstone in the development of therapeutics, particularly in the realm of antibacterial agents. This guide provides an in-depth exploration of the chemical properties of a key member of this family: 4-hydroxy-1,8-naphthyridine-3-carboxylic acid. This compound is not only a fundamental building block for more complex molecules but also exhibits intrinsic chemical characteristics that are of significant interest to researchers in medicinal chemistry, organic synthesis, and drug development.

This technical guide will delve into the synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid. By providing a comprehensive overview, this document aims to equip researchers and scientists with the foundational knowledge necessary to effectively utilize this versatile molecule in their scientific endeavors.

Synthesis of 4-Hydroxy-1,8-Naphthyridine-3-Carboxylic Acid: A Practical Approach

The most common and effective method for the synthesis of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid is the Gould-Jacobs reaction.[3][4] This robust reaction proceeds through a condensation-cyclization sequence, providing a reliable route to the naphthyridine core.

Reaction Principle: The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline derivative, in this case, 2-aminopyridine, with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the fused heterocyclic ring system. The subsequent hydrolysis of the resulting ester yields the target carboxylic acid.[3]

Experimental Workflow: Gould-Jacobs Synthesis

The following diagram illustrates the workflow for the synthesis of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid.

Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate

-

In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction mixture will gradually solidify.

-

Allow the mixture to cool to room temperature.

-

Add diphenyl ether to the flask to create a slurry.

-

Heat the slurry to reflux (approximately 250-260 °C) for 30-60 minutes. The solid will dissolve and then a new precipitate will form.

-

Cool the reaction mixture and add hexane to precipitate the product completely.

-

Collect the solid by vacuum filtration, wash with hexane, and dry to yield ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate.

Rationale: The initial heating drives the condensation reaction by eliminating ethanol. The high-temperature reflux in diphenyl ether facilitates the intramolecular cyclization to form the naphthyridine ring.

Step 2: Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carboxylic Acid

-

Suspend the ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with stirring for 2-4 hours, or until the solid has completely dissolved.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

-

A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 4-hydroxy-1,8-naphthyridine-3-carboxylic acid.

Rationale: The basic hydrolysis (saponification) cleaves the ester to the corresponding carboxylate salt. Acidification then protonates the carboxylate and the hydroxyl group to yield the final product.

Physicochemical Properties

The physicochemical properties of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid are crucial for its handling, formulation, and biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₃ | [5] |

| Molecular Weight | 190.16 g/mol | [5] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | >300 °C | |

| pKa | (Predicted) ~4-5 (carboxylic acid), ~8-9 (hydroxyl) | |

| Solubility | Sparingly soluble in water and common organic solvents; soluble in aqueous base. |

Spectroscopic Characterization

The structural elucidation of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid and its derivatives relies heavily on various spectroscopic techniques. The following table summarizes the expected spectral data for the parent compound.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the naphthyridine ring, a downfield singlet for the proton at C2, and a broad signal for the carboxylic acid proton. The chemical shifts will be influenced by the solvent. |

| ¹³C NMR | Signals for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbons of the heterocyclic rings.[6] |

| IR (Infrared) | A broad O-H stretch from the carboxylic acid dimer, a C=O stretch for the carboxylic acid, and C=C and C=N stretching vibrations from the aromatic rings.[7][8] |

| MS (Mass Spec.) | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: The exact spectral data can vary depending on the solvent and instrument used.

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid is dominated by the interplay of its two key functional groups: the carboxylic acid and the naphthyridine ring system.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position is a versatile handle for chemical modification.

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst.[9] This is a crucial step for producing prodrugs or for further synthetic transformations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. worldscientific.com [worldscientific.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (C10H8N2O3) [pubchemlite.lcsb.uni.lu]

- 5. 4-Oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | C9H6N2O3 | CID 12417184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436) [np-mrd.org]

- 7. worldscientific.com [worldscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

A Technical Guide to the Spectroscopic Analysis of 1,8-Naphthyridine-3-Carboxylic Acid

Foreword: Unveiling the Molecular Signature of a Privileged Scaffold

The 1,8-naphthyridine ring system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of antimicrobials and oncology.[1][2] The addition of a carboxylic acid moiety at the 3-position further enhances the pharmacological potential of this scaffold, making 1,8-naphthyridine-3-carboxylic acid a molecule of significant interest to researchers in drug discovery and development.[3][4][5] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of new derivatives.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound. Moving beyond a simple recitation of methods, this document delves into the "why" behind the "how," offering insights grounded in years of practical application and theoretical understanding. Every protocol is designed to be self-validating, ensuring the integrity and reproducibility of the obtained data.

The Molecular Architecture: A Hybrid of Aromaticity and Functionality

Before delving into the spectroscopic analysis, it is crucial to understand the molecular structure of this compound. The molecule consists of a fused bicyclic heteroaromatic system (1,8-naphthyridine) and a carboxylic acid group. This unique combination dictates its chemical and physical properties, which are in turn reflected in its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Underpinnings: The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Protons in electron-deficient environments (e.g., attached to an aromatic ring) are deshielded and resonate at a higher chemical shift (downfield), while those in electron-rich environments are shielded and appear upfield. Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals, providing valuable information about the connectivity of the molecule.

Expected ¹H NMR Spectrum: For this compound, the aromatic protons of the naphthyridine core are expected to appear in the downfield region (typically δ 7.0-9.5 ppm). The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very high chemical shift (δ 10-13 ppm), although its position can be concentration and solvent-dependent.[6][7]

Illustrative ¹H NMR Data for the 1,8-Naphthyridine Core:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H2 | ~9.0 | Doublet of doublets |

| H4 | ~8.2 | Doublet of doublets |

| H5 | ~7.5 | Doublet of doublets |

| H6 | ~8.9 | Doublet of doublets |

| H7 | ~7.6 | Doublet of doublets |

| COOH | >10 | Broad singlet |

Note: These are predicted values based on the parent 1,8-naphthyridine and general knowledge of substituted aromatics. Actual values may vary.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Underpinnings: The chemical shift of a carbon atom is also dependent on its electronic environment. Carbons in aromatic systems and carbonyl groups are significantly deshielded and appear at high chemical shifts.

Expected ¹³C NMR Spectrum: The carbon atoms of the naphthyridine ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carboxylic acid carbonyl carbon is highly deshielded and will appear further downfield (δ 165-185 ppm).[6][8]

Illustrative ¹³C NMR Data for the 1,8-Naphthyridine Core:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | ~152 |

| C3 | ~120 |

| C4 | ~136 |

| C4a | ~140 |

| C5 | ~121 |

| C6 | ~153 |

| C7 | ~118 |

| C8a | ~155 |

| COOH | ~170 |

Note: These are predicted values based on the parent 1,8-naphthyridine and general knowledge of substituted aromatics. Actual values may vary.[9]

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The American Chemical Society provides guidelines for reporting NMR data which serve as an excellent basis for experimental design.[10]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is readily observed.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton connectivity.

-

Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be invaluable for unambiguous assignments.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Underpinnings: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, making IR spectroscopy an excellent tool for identifying their presence.

Expected IR Spectrum: For this compound, the following key absorptions are expected:[6][8]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the range of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.[6][11]

-

C-H Stretch (Aromatic): A medium intensity absorption just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption typically between 1700-1725 cm⁻¹ for a hydrogen-bonded dimer. Conjugation with the aromatic ring may shift this to a slightly lower frequency.[8]

-

C=N and C=C Stretches (Aromatic): Medium to strong absorptions in the 1400-1650 cm⁻¹ region.

-

C-O Stretch and O-H Bend: Medium intensity absorptions in the fingerprint region (below 1400 cm⁻¹).

Illustrative IR Data:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad, strong) |

| Aromatic Ring | C-H Stretch | >3000 (medium) |

| Carboxylic Acid | C=O Stretch | ~1710 (strong, sharp) |

| Aromatic Ring | C=C/C=N Stretch | 1400-1650 (medium-strong) |

Experimental Protocol for FTIR Analysis

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the key absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Underpinnings: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form, electron ionization (EI), a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This molecular ion can then fragment into smaller, charged species. The fragmentation pattern is often characteristic of the molecule's structure.

Expected Mass Spectrum: The mass spectrum of this compound (molar mass: 174.16 g/mol ) is expected to show a molecular ion peak at m/z = 174. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[12]

Illustrative Mass Spectrometry Data:

| m/z | Identity |

| 174 | [M]⁺• (Molecular Ion) |

| 157 | [M - OH]⁺ |

| 129 | [M - COOH]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile and thermally stable compound, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

For less volatile compounds, electrospray ionization (ESI) coupled with liquid chromatography (LC) is a more suitable technique.

-

-

Ionization:

-

Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation information.

-

ESI is a soft ionization technique that typically results in a prominent protonated molecule peak ([M+H]⁺) and less fragmentation.

-

-

Mass Analysis and Detection:

-

A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, each with its own advantages in terms of resolution and mass accuracy.

-

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

Theoretical Underpinnings: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Conjugated systems, such as the 1,8-naphthyridine ring, have characteristic UV-Vis absorption spectra.

Expected UV-Vis Spectrum: Aromatic systems like 1,8-naphthyridine typically exhibit multiple absorption bands corresponding to π → π* transitions. The spectrum of this compound is expected to show strong absorptions in the UV region, likely between 200 and 400 nm. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) are dependent on the solvent.[13]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Determine the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

The Synergy of Techniques: A Holistic Approach

While each spectroscopic technique provides valuable information, a comprehensive and unambiguous structural characterization of this compound is best achieved through the synergistic use of multiple techniques.

Caption: Integration of spectroscopic data for structural elucidation.

Conclusion: From Spectrum to Insight

The spectroscopic analysis of this compound is a multi-faceted process that requires both technical proficiency and a solid understanding of the underlying chemical principles. By systematically applying NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can obtain a detailed molecular portrait of this important compound. This knowledge is not merely academic; it is the foundation upon which new medicines are discovered, developed, and delivered to patients. The protocols and insights provided in this guide are intended to empower researchers to confidently and accurately characterize this and other related molecules, thereby advancing the frontiers of chemical and pharmaceutical science.

References

-

Indian Journal of Pharmaceutical Sciences. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). Available from: [Link]

-

SpectraBase. This compound, 4-hydroxy-7-methyl-, ethyl ester - Optional[FTIR] - Spectrum. Available from: [Link]

-

SpectraBase. 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Optional[FTIR] - Spectrum. Available from: [Link]

-

SpectraBase. 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

PubChem. This compound, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo-. Available from: [Link]

-

NIST WebBook. 1,8-Naphthyridine. Available from: [Link]

-

UMD. FTIR Spectrum. Available from: [Link]

-

SpectraBase. 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. Available from: [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]

-

Wikipedia. 1,8-Naphthyridine. Available from: [Link]

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

-

US EPA. This compound, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- - Substance Details - SRS. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Data.gov. NIST Atomic Spectra Database - SRD 78 - Dataset - Catalog. Available from: [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. Available from: [Link]

-

PubChemLite. This compound (C9H6N2O2). Available from: [Link]

-

SpectraBase. 1,8-Naphthyridine, 3-phenyl- - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

ResearchGate. Design,: In silico studies, and synthesis of new this compound analogues and evaluation of their H1R antagonism effects. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

-

ResearchGate. Structures of this compound amides 19. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

National Institute of Standards and Technology. Atomic Spectra Database | NIST. Available from: [Link]

Sources

- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-Naphthyridine(254-60-4) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1,8-Naphthyridine(254-60-4) 13C NMR [m.chemicalbook.com]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. FTIR [terpconnect.umd.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of 1,8-Naphthyridine-3-Carboxylic Acid: A Technical Guide for Drug Discovery

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth technical exploration of the diverse pharmacological properties associated with 1,8-naphthyridine-3-carboxylic acid and its derivatives, with a focus on their potential as therapeutic agents. We will delve into the key areas of antimicrobial, anticancer, and anti-inflammatory activities, elucidating the underlying mechanisms of action and providing validated experimental protocols for their evaluation.

The 1,8-Naphthyridine Core: A Foundation for Diverse Bioactivity

The 1,8-naphthyridine ring system, structurally related to quinolones, is a versatile pharmacophore that has been extensively modified to generate a wide array of derivatives with potent biological effects. The discovery of nalidixic acid, a this compound derivative, as the first synthetic quinolone antibiotic in 1962, marked a pivotal moment in the history of this scaffold.[2][3] Since then, extensive research has unveiled its potential in various therapeutic areas, including oncology and immunology.[1][4]

Antimicrobial Activity: Targeting Bacterial DNA Replication

The most well-established biological activity of this compound derivatives is their antibacterial effect, primarily against Gram-negative bacteria.[5][6] This activity is the cornerstone of the quinolone class of antibiotics.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The antibacterial action of 1,8-naphthyridine derivatives, such as the archetypal nalidixic acid, is a direct consequence of their ability to inhibit two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[7][8] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

The process unfolds as follows:

-

Binding to the Enzyme-DNA Complex: The 1,8-naphthyridine molecule intercalates with the bacterial DNA and binds to the DNA-enzyme complex.[8]

-

Stabilization of the Cleavage Complex: This binding stabilizes a transient state where the DNA strands are cleaved by the enzyme.[8]

-

Inhibition of DNA Re-ligation: The drug prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks.[8]

-

Cell Death: The accumulation of these DNA breaks is lethal to the bacterium, ultimately leading to cell death.[7][9]

It is noteworthy that eukaryotic cells do not possess DNA gyrase, providing a degree of selectivity for these antibacterial agents.[10]

Diagram: Mechanism of Action of 1,8-Naphthyridine Antibacterials

Caption: A typical workflow for evaluating the in vitro cytotoxicity of novel compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Materials:

-

Test compound (1,8-naphthyridine derivative)

-

Cancer cell lines (e.g., HBL-100, KB, SW-620) [11]* Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 1,8-naphthyridine derivative for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Data Interpretation: The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater cytotoxic potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 12 | HBL-100 (Breast) | 1.37 | [11] |

| 17 | KB (Oral) | 3.7 | [11] |

| 22 | SW-620 (Colon) | 3.0 | [11] |

| 22 | Various | High cytotoxicity | [12] |

| 31 | Various | High cytotoxicity | [12] |

| 34 | Various | High cytotoxicity | [12] |

| 47 | MIAPaCa | 0.41 | [13] |

| 47 | K-562 | 0.77 | [13] |

| 36 | PA-1 | 1.19 | [13] |

| 29 | PA-1 | 0.41 | [13] |

| 29 | SW620 | 1.4 | [13] |

Anti-inflammatory Activity: Modulating the Immune Response

Several 1,8-naphthyridine-3-carboxamide derivatives have exhibited potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. [4][11][12]

Mechanism of Action: Cytokine and Chemokine Modulation

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of pro-inflammatory cytokines and chemokines. [11][12]Dendritic cells (DCs), key antigen-presenting cells of the immune system, are often used as a model to assess these effects. By downregulating the secretion of inflammatory mediators such as interleukins (e.g., IL-6, IL-12) and tumor necrosis factor-alpha (TNF-α), these compounds can dampen the inflammatory cascade. [14]

Diagram: Proposed Anti-inflammatory Mechanism

Caption: Modulation of dendritic cell cytokine production by 1,8-naphthyridine derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay using Dendritic Cells

This protocol outlines a method to assess the anti-inflammatory potential of 1,8-naphthyridine derivatives by measuring their effect on cytokine production by bone marrow-derived dendritic cells (BMDCs).

Objective: To evaluate the ability of a compound to inhibit the production of pro-inflammatory cytokines by stimulated dendritic cells.

Materials:

-

Test compound (1,8-naphthyridine derivative)

-

Bone marrow cells from mice

-

Recombinant murine GM-CSF and IL-4

-

Lipopolysaccharide (LPS)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

-

Cell culture medium and supplements

Procedure:

-

Generation of BMDCs: Isolate bone marrow cells from mice and culture them in the presence of GM-CSF and IL-4 for 6-8 days to differentiate them into immature dendritic cells.

-

Compound Treatment and Stimulation: Pre-treat the mature BMDCs with various concentrations of the 1,8-naphthyridine derivative for 1-2 hours. Subsequently, stimulate the cells with LPS (a potent inflammatory stimulus) for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

Data Interpretation: A significant reduction in the levels of pro-inflammatory cytokines in the presence of the test compound indicates potent anti-inflammatory activity.

| Compound | Activity | Reference |

| 24 | Significant anti-inflammatory activity | [12] |

| 1,8-Naphthyridine-3-carboxamides | Modulation of cytokine and chemokine levels | [11] |

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The well-established mechanisms of action, particularly for the antibacterial agents, provide a solid foundation for rational drug design.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

-

Elucidation of Novel Mechanisms: To uncover new biological targets and pathways modulated by 1,8-naphthyridine derivatives.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

The continued exploration of the chemical space around the 1,8-naphthyridine core holds immense potential for the discovery of next-generation drugs to address unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

-

Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & medicinal chemistry letters, 17(23), 6660–6664. [Link]

-

Kumar, V., Jaggi, M., Singh, A. T., Madaan, A., Sanna, V., Singh, P., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European journal of medicinal chemistry, 44(8), 3356–3362. [Link]

-

Kumar, V., Jaggi, M., Singh, A. T., Madaan, A., Sanna, V., Singh, P., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European journal of medicinal chemistry, 44(8), 3356–3362. [Link]

-

Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32 Suppl 1, S9–S15. [Link]

-

de Souza, M. V. N., de Almeida, M. V., Rodrigues, F. A. R., & de Souza, T. M. L. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Pharmaceuticals, 14(12), 1269. [Link]

-

Gurjar, V. K., Pal, D., Mazumder, A., & Mazumder, R. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel this compound Derivatives as Potential Antimicrobial Agents (Part-1). Indian journal of pharmaceutical sciences, 82(1), 41–53. [Link]

-

Jaggi, M., Singh, A. T., Srivastava, S. K., Kumar, V., Madaan, A., Singh, P., Sanna, V., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2010). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 25(1), 69–77. [Link]

-

Patsnap. (2024). What is the mechanism of Nalidixic Acid? Patsnap Synapse. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolones: mechanism, lethality and their contributions to antibiotic resistance. Toxins, 6(1), 116–135. [Link]

-

Wikipedia. (n.d.). Nalidixic acid. [Link]

-

Wikipedia. (n.d.). Quinolone antibiotic. [Link]

-

Singh, P., & Kumar, V. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(16), 1475-1502. [Link]

-

Kumar, V., Jaggi, M., Singh, A. T., Madaan, A., Sanna, V., Singh, P., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-3362. [Link]

-

Nikolova, Y., & Danalev, D. (2019). Synthesis and antimicrobial activity of 1,8-naphthalimide derivatives of nalidixic acid. Journal of Chemical Technology and Metallurgy, 54(4), 785-792. [Link]

-

Sroka, W., & Matysiak, J. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4647. [Link]

-

Deshmukh, S. S., & Deshmukh, S. R. (2020). Synthesis and Antibacterial Activity of Some Compounds of 1,8-Naphthyridine-3-Carboxamide. International Journal of Pharmaceutical Sciences and Research, 11(5), 2320-2328. [Link]

-

Sharma, A., & Kumar, V. (2021). Chemistry and Biological Activities of 1,8-Naphthyridines. Mini-Reviews in Medicinal Chemistry, 21(1), 2-20. [Link]

-

Sroka, W., & Matysiak, J. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4647. [Link]

-

Sroka-biol, W., & Matysiak, J. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(1), 53. [Link]

-

Wang, K., Gong, C., Xiao, W., & Wang, Q. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry, 89(8), 5371-5379. [Link]

-

ResearchGate. (n.d.). Marketed antibacterials with 1,8-naphthyridine nucleus. [Link]

-

Sroka-biol, W., & Matysiak, J. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(1), 53. [Link]

-

Al-Amiery, A. A., & Al-Majedy, Y. K. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures, 12(3), 614-622. [Link]

-

de Souza, M. V. N., de Almeida, M. V., Rodrigues, F. A. R., & de Souza, T. M. L. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Pharmaceuticals, 14(12), 1269. [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 11. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the 1,8-Naphthyridine-3-Carboxylic Acid Scaffold: From Core Synthesis to Therapeutic Frontiers

Abstract

The 1,8-naphthyridine core, a bicyclic nitrogen-containing heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of significant therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the 1,8-naphthyridine-3-carboxylic acid core, a key pharmacophore that traces its origins to the first synthetic quinolone antibiotics and now extends to the forefront of anticancer research. We will dissect foundational synthetic methodologies, explore diverse therapeutic applications with a focus on antibacterial and anticancer activities, elucidate key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Historical and Future Significance

The journey of the this compound scaffold began with the discovery of nalidixic acid in 1962, a landmark event that ushered in the era of quinolone antibiotics.[4] This core structure proved to be a potent inhibitor of bacterial DNA gyrase, establishing a new paradigm for antibacterial therapy.[5][6] Over the decades, extensive research has revealed that the scaffold's utility is not confined to infectious diseases. Molecular modifications have unlocked a vast array of biological activities, including potent anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[1][3][7] Its rigid, planar structure and strategically positioned nitrogen atoms provide an ideal framework for designing ligands that can interact with various biological targets with high specificity and affinity. This versatility makes the 1,8-naphthyridine scaffold a subject of intense and ongoing interest in the quest for novel therapeutics.[2][8]

Core Synthesis Methodologies: Building the Foundation

The construction of the 1,8-naphthyridine ring system is a critical first step in the discovery pipeline. Several synthetic strategies have been developed, with the Gould-Jacobs reaction being one of the most fundamental and widely employed methods for accessing the 4-oxo-1,8-naphthyridine-3-carboxylic acid core.[9][10]

The Gould-Jacobs Reaction

This classical method involves the condensation of a 2-aminopyridine derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[9][11] The reaction proceeds via an initial nucleophilic substitution to form an anilidomethylenemalonate intermediate, which then undergoes a 6-electron electrocyclization to form the fused pyridine rings.[12] Subsequent hydrolysis and decarboxylation can be performed if the unsubstituted 4-hydroxy derivative is desired.[9][10] The primary advantage of this reaction is its reliability and effectiveness in forming the core structure, especially with appropriately substituted anilines (or in this case, aminopyridines).[11]

Caption: The Gould-Jacobs reaction pathway.

Other Notable Synthetic Routes

While the Gould-Jacobs reaction is foundational, other methods offer alternative pathways and are selected based on desired substitution patterns and starting material availability. These include:

-

Friedländer Annulation: The condensation of a 2-aminonicotinaldehyde with a compound containing an activated methylene group (e.g., ethyl acetoacetate) provides a direct route to substituted 1,8-naphthyridines.[7]

-